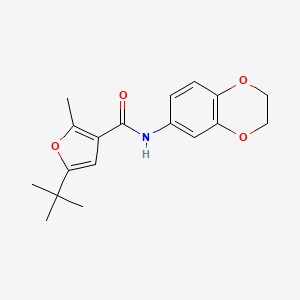

5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research into compounds with tert-butyl and benzodioxin groups, like "5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furamide," explores their synthesis, structure, and potential applications in various fields, including medicinal chemistry and materials science. These studies shed light on the intricate relationships between molecular structure and function, enabling the development of novel compounds with specific properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that assemble the tert-butyl, benzodioxin, and furamide components. For example, the use of tert-butyl groups and benzodioxin frameworks in compound synthesis has been demonstrated in various studies. These processes typically require precise conditions to ensure the correct assembly of molecular structures and the formation of desired products (Masci et al., 2004).

Molecular Structure Analysis

Compounds with tert-butyl and benzodioxin elements often adopt specific conformations that influence their chemical behavior and interactions. The "butterfly" shape, as observed in related studies, is a notable feature, facilitating particular types of molecular interactions and properties (Masci et al., 2004).

科学的研究の応用

Synthetic Phenolic Antioxidants: Environmental and Toxicological Perspectives

SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds, including derivatives with tert-butyl groups, are widely used in industrial and commercial products to retard oxidative reactions and extend shelf life. Recent studies have highlighted their detection in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues like fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some SPAs. Future research directions include investigating contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure, and the development of SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as important chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review covers tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology underpins the synthesis of many natural products and compounds with therapeutic applications, highlighting the critical role of chiral sulfinamides in modern synthetic chemistry (Philip et al., 2020).

Bioremediation and Environmental Fate of MTBE

Methyl tert-butyl ether (MTBE), a fuel additive, has been a subject of environmental concern. Research into the biodegradation and bioremediation of MTBE under aerobic and anaerobic conditions has expanded our understanding of the microbial metabolism of MTBE and its key intermediate, tert-butyl alcohol (TBA). Studies have identified cytochrome P450 or nonhemic monooxygenase as the first enzyme in MTBE biodegradation, with aerobic and some anaerobic conditions permitting MTBE degradation. This research is crucial for developing strategies to remediate MTBE-contaminated environments and underscores the importance of understanding the microbial pathways involved in the degradation of synthetic compounds (Fiorenza & Rifai, 2003).

特性

IUPAC Name |

5-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-13(10-16(23-11)18(2,3)4)17(20)19-12-5-6-14-15(9-12)22-8-7-21-14/h5-6,9-10H,7-8H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQUGSYPBOMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)

![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)

![2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5504737.png)

![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)

![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)